molecular formula C9H16N2S B13273268 (3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine

(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13273268
M. Wt: 184.30 g/mol
InChI Key: VIIXUSRGJOMGLE-UHFFFAOYSA-N
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Description

(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine is a chemical compound with the molecular formula C₉H₁₆N₂S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 3-methylbutylamine with a thiazole derivative. One common method includes the use of 1,3-thiazol-5-ylmethyl chloride as a starting material, which reacts with 3-methylbutylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of various chemicals, including dyes, biocides, and fungicides.

Mechanism of Action

The mechanism of action of (3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic agent with a thiazole component.

Uniqueness

(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole-based compounds, it combines the structural features of a thiazole ring with a 3-methylbutyl group, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

3-methyl-N-(1,3-thiazol-5-ylmethyl)butan-1-amine

InChI

InChI=1S/C9H16N2S/c1-8(2)3-4-10-5-9-6-11-7-12-9/h6-8,10H,3-5H2,1-2H3

InChI Key

VIIXUSRGJOMGLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CN=CS1

Origin of Product

United States

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